(-)-3-dehydroshikimic acid (-)-3-dehydroshikimic acid 3-dehydroshikimic acid is a 4-oxo monocarboxylic acid that is shikimic acid in which the allylic hydroxy group has been oxidised to the corresponding keto group. It has a role as a plant metabolite. It is a 4-oxo monocarboxylic acid, a 4-hydroxy monocarboxylic acid, a 5-hydroxy monocarboxylic acid, an alpha,beta-unsaturated monocarboxylic acid and a secondary alpha-hydroxy ketone. It is functionally related to a shikimic acid. It is a conjugate acid of a 3-dehydroshikimate.
3-Dehydroshikimate is a natural product found in Phaseolus vulgaris with data available.
3-Dehydroshikimic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 2922-42-1
VCID: VC20766964
InChI: InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1
SMILES: C1C(C(C(=O)C=C1C(=O)O)O)O
Molecular Formula: C7H8O5
Molecular Weight: 172.13 g/mol

(-)-3-dehydroshikimic acid

CAS No.: 2922-42-1

Cat. No.: VC20766964

Molecular Formula: C7H8O5

Molecular Weight: 172.13 g/mol

* For research use only. Not for human or veterinary use.

(-)-3-dehydroshikimic acid - 2922-42-1

Specification

Description 3-dehydroshikimic acid is a 4-oxo monocarboxylic acid that is shikimic acid in which the allylic hydroxy group has been oxidised to the corresponding keto group. It has a role as a plant metabolite. It is a 4-oxo monocarboxylic acid, a 4-hydroxy monocarboxylic acid, a 5-hydroxy monocarboxylic acid, an alpha,beta-unsaturated monocarboxylic acid and a secondary alpha-hydroxy ketone. It is functionally related to a shikimic acid. It is a conjugate acid of a 3-dehydroshikimate.
3-Dehydroshikimate is a natural product found in Phaseolus vulgaris with data available.
3-Dehydroshikimic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 2922-42-1
Molecular Formula C7H8O5
Molecular Weight 172.13 g/mol
IUPAC Name (4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylic acid
Standard InChI InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1
Standard InChI Key SLWWJZMPHJJOPH-PHDIDXHHSA-N
Isomeric SMILES C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)O
SMILES C1C(C(C(=O)C=C1C(=O)O)O)O
Canonical SMILES C1C(C(C(=O)C=C1C(=O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator